![molecular formula C25H14Br2O B2878167 2,7-Dibromospiro[fluorene-9,9'-xanthene] CAS No. 198142-65-3](/img/structure/B2878167.png)

2,7-Dibromospiro[fluorene-9,9'-xanthene]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

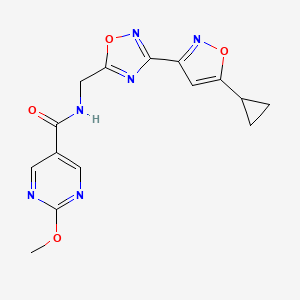

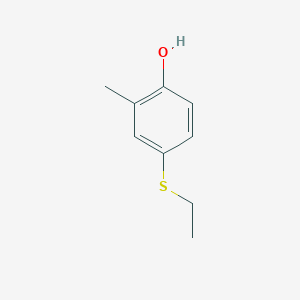

2,7-Dibromospiro[fluorene-9,9’-xanthene] is a chemical compound with the molecular formula C25H14Br2O . It has a molecular weight of 490.2 g/mol . The compound is also known by other names such as 2,7-Bibromospiro[fluorene-9,9’-xanthene] and 2,7-Dibromospiro[9H-fluorene-9,9’-[9H]xanthene] .

Molecular Structure Analysis

The InChI code for 2,7-Dibromospiro[fluorene-9,9’-xanthene] is1S/C25H14Br2O/c26-15-9-11-17-18-12-10-16(27)14-22(18)25(21(17)13-15)19-5-1-3-7-23(19)28-24-8-4-2-6-20(24)25/h1-14H . The Canonical SMILES is C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br . Physical And Chemical Properties Analysis

The compound has a molecular weight of 490.2 g/mol . It has a computed XLogP3-AA value of 7.7, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its topological polar surface area is 9.2 Ų . The compound has a complexity of 543 .Scientific Research Applications

Stable Organic Blue-Light-Emitting Devices

2,7-Dibromospiro[fluorene-9,9'-xanthene] has been utilized in the synthesis of polymers with stable blue emission properties. A notable example is the preparation of poly[spiro(fluorene-9,9‘-xanthene)], which shows excellent thermal stability and efficient blue emission when used as the emitting layer in light-emitting diode devices. This material exhibits a high glass transition temperature and maintains its performance even at increased brightness levels, demonstrating its potential for use in organic blue-light-emitting devices (Tseng et al., 2005).

Organosolubility and Optical Transparency in Polyimides

Another application involves the synthesis of novel polyimides derived from 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene), showcasing high organosolubility and optical transparency. These materials produce transparent, flexible, and strong films with low moisture absorption and dielectric constants, making them suitable for applications requiring materials with excellent thermal stability and optical properties (Zhang et al., 2010).

Novel Small Molecule Acceptors for Polymer Solar Cells

The compound has also been incorporated into A-D-A type small molecule acceptors for nonfullerene polymer solar cells (PSCs), employing a C2v-symmetric core for design and synthesis. These acceptors exhibit high thermal stability, strong absorption, and appropriate energy levels, contributing to power conversion efficiencies (PCEs) of up to 9.42%, highlighting their utility in enhancing the performance of PSCs (Yang et al., 2021).

Spiro-based Hole-Transporting Materials for OLEDs

Tetra-carbazole substituted spiro[fluorene-9,9′-xanthene]-based materials have been developed for use as hole-transporting materials in organic light-emitting diodes (OLEDs). These materials, due to their high thermal stability and mobility, support efficient OLEDs, showcasing the versatility of 2,7-Dibromospiro[fluorene-9,9'-xanthene] derivatives in the fabrication of optoelectronic devices (Liang et al., 2017).

Fluorescence Probes and Reactive Oxygen Species Detection

The compound's derivatives are used in the development of novel fluorescence probes capable of detecting reactive oxygen species (ROS), illustrating its importance in biological and chemical applications where sensitive detection of ROS is crucial (Setsukinai et al., 2003).

Mechanism of Action

Target of Action

It is known to be used in the development of organic electronic devices , suggesting that its targets could be related to electronic properties of materials.

Mode of Action

It is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This compound exhibits high photoluminescence and electroluminescent quantum efficiency , which may be related to its interaction with its targets.

Biochemical Pathways

Given its use in organic electronic devices , it may influence pathways related to electron transport or light emission.

Result of Action

It is known to exhibit high photoluminescence and electroluminescent quantum efficiency , which are important properties for organic electronic devices.

properties

IUPAC Name |

2,7-dibromospiro[fluorene-9,9'-xanthene] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Br2O/c26-15-9-11-17-18-12-10-16(27)14-22(18)25(21(17)13-15)19-5-1-3-7-23(19)28-24-8-4-2-6-20(24)25/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGGERDBQBUNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)

![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)

![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2878098.png)

![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)

![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)